PtdIns-(3,4,5)-P3-biotin (sodium salt)

PIP3 affinity probe aqueous solubility lipid aggregation

PtdIns-(3,4,5)-P3-biotin (sodium salt) is a synthetic, biotinylated derivative of phosphatidylinositol 3,4,5-trisphosphate (PIP3), the key second messenger produced by phosphoinositide 3-kinase (PI3K). This compound functions as an affinity probe that enables detection and purification of PIP3-binding proteins through the high-affinity interaction between its appended biotin ligand and avidin/streptavidin-based capture systems.

Molecular Formula C35H61N3Na4O24P4S
Molecular Weight 1155.8 g/mol
Cat. No. B570969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtdIns-(3,4,5)-P3-biotin (sodium salt)
SynonymsPhosphatidylinositol-3,4,5-triphosphate C-8-biotin; PIP3-biotin
Molecular FormulaC35H61N3Na4O24P4S
Molecular Weight1155.8 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1
InChIKeyIIJJVXPPNNJTJF-NVWQPLNXSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PtdIns-(3,4,5)-P3-biotin (sodium salt): An Affinity Probe for PIP3-Binding Protein Detection and Purification


PtdIns-(3,4,5)-P3-biotin (sodium salt) is a synthetic, biotinylated derivative of phosphatidylinositol 3,4,5-trisphosphate (PIP3), the key second messenger produced by phosphoinositide 3-kinase (PI3K). This compound functions as an affinity probe that enables detection and purification of PIP3-binding proteins through the high-affinity interaction between its appended biotin ligand and avidin/streptavidin-based capture systems. Its core design preserves the intact phosphoinositol head group of native PIP3—essential for selective recognition by pleckstrin homology (PH) domains and other PIP3-binding motifs—while incorporating short C8 acyl side chains that confer aqueous solubility [1]. As a sodium salt formulation, it is supplied as a lyophilized powder with >95% purity, and is widely employed in pull-down assays, PI3K activity quantification, and protein-lipid interaction studies targeting PI3K, PTEN, and PH-domain-containing proteins such as Akt/PKB [2].

Why Generic PIP3 Analogs Cannot Substitute for PtdIns-(3,4,5)-P3-biotin (sodium salt) in Affinity Capture Workflows


Generic PIP3 analogs and unmodified phosphatidylinositol 3,4,5-trisphosphate cannot simply be interchanged with PtdIns-(3,4,5)-P3-biotin (sodium salt) due to fundamental physicochemical and functional incompatibilities with affinity-based detection systems. Unmodified PIP3 lacks the biotin moiety required for streptavidin capture, rendering it useless in pull-down assays and TR-FRET/HTRF-based quantification platforms without additional derivatization. Furthermore, native long-chain PIP3 forms lipid aggregates in aqueous buffers, generating high nonspecific hydrophobic interactions that confound protein binding measurements [1]. Alternative biotinylated PIP3 constructs with different linkage chemistry or acyl chain positioning may exhibit altered head group accessibility or reduced binding affinity to PH domains, compromising assay sensitivity and reproducibility . The specific combination of short C8 acyl chains (preventing aggregation) and sn-1-position biotin attachment (preserving head group integrity) in this compound directly addresses both solubility and recognition requirements that generic substitutes fail to satisfy [1].

Quantitative Performance Differentiation: PtdIns-(3,4,5)-P3-biotin (sodium salt) vs. Native PIP3 and Alternative Biotinylated Probes


Aqueous Solubility and Aggregation Reduction: C8 Acyl Chain vs. Native Long-Chain PIP3

PtdIns-(3,4,5)-P3-biotin (sodium salt) incorporates short C8 acyl side chains instead of the native long-chain fatty acids found in endogenous PIP3. This structural modification enables the compound to remain fully soluble in aqueous buffers, whereas native long-chain PIP3 forms lipid aggregates under identical conditions. This distinction is critical for minimizing nonspecific hydrophobic interactions with proteins during affinity capture experiments [1].

PIP3 affinity probe aqueous solubility lipid aggregation nonspecific binding

Affinity Purification Efficiency: Biotinylated PIP3 Beads vs. Glutathione Beads

When evaluated for the purification of recombinant PIP3-binding proteins expressed as GST fusion proteins from bacterial lysates, biotinylated PIP3 affinity beads achieved approximately 20% of the purification efficiency of glutathione beads. This quantitative benchmark provides a clear performance reference for researchers selecting between different affinity matrix strategies [1].

affinity purification PIP3-binding proteins GST fusion proteins pull-down efficiency

Sn-1 Amide Linkage Stability: PtdIns-(3,4,5)-P3-biotin vs. Ester-Linked Biotinylated PIP3 Analogs

In the GloPIPs product line (which includes biotin-PI(3,4,5)P3), the sn-1 linkage connecting the lipid moiety to the biotin label has been chemically modified from a standard ester to a more stable amide bond. Experimental validation conducted at Echelon Biosciences confirmed that this substitution does not significantly alter binding performance in tested applications while conferring enhanced chemical stability . This stability improvement is directly relevant to procurement decisions for long-term assay reproducibility.

biotinylated PIP3 amide linkage ester linkage probe stability Echelon GloPIPs

Target Selectivity: Biotin-PIP3 vs. Other Phosphoinositides in TRPC6 Channel Activation

In a systematic evaluation of PIP3-sensitive calcium entry mechanisms, pull-down analysis demonstrated specific interactions between biotin-PIP3 and the TRPC6 protein. Critically, other phosphoinositides—including phosphatidylinositol 4,5-bisphosphate (PIP2) and other PIP species—failed to trigger comparable calcium responses, establishing that the activating effect is specific to PIP3 and not attributable to a common diacylglycerol substructure [1].

PIP3 selectivity TRPC6 channel calcium influx phosphoinositide specificity

HTRF Assay Compatibility: Biotin-PIP3 as Competitive Displacement Probe in PI3K Activity Quantification

In the widely adopted PI3-Kinase HTRF assay platform, biotinylated short-chain PIP3 serves as the essential capture component in the FRET energy transfer complex. The assay architecture relies on specific, high-affinity binding between the GRP1 pleckstrin homology (PH) domain and biotin-PIP3, generating a stable time-resolved FRET signal. Non-biotinylated PIP3 produced by PI3K enzymatic activity competitively displaces biotin-PIP3 from the complex, enabling quantitative measurement of enzyme activity [1].

PI3K HTRF assay biotin-PIP3 competitive displacement GRP1 PH domain

Ligand Recognition Integrity: Sn-1 Biotin Placement vs. Head Group-Modified PIP3 Analogs

The biotin moiety in PtdIns-(3,4,5)-P3-biotin (sodium salt) is deliberately positioned at the terminus of the sn-1 acyl side chain, spatially separated from the phosphoinositol head group. This design preserves the structural and electrostatic integrity of the head group, which is essential for selective recognition by PH domains and other PIP3-binding motifs. Alternative biotinylation strategies that modify the head group directly would be expected to impair or abolish binding to physiological PIP3 effectors [1].

biotin placement sn-1 position phosphoinositol head group PH domain recognition

High-Value Research Applications for PtdIns-(3,4,5)-P3-biotin (sodium salt) Based on Validated Performance Data


Purification of Native PIP3-Binding Proteins from Complex Lysates via Streptavidin Pull-Down

PtdIns-(3,4,5)-P3-biotin (sodium salt) enables direct, one-step affinity purification of endogenous PIP3-binding proteins from cell or tissue lysates when immobilized on streptavidin-conjugated beads. Unlike GST-based systems that require recombinant fusion protein expression, this approach captures native, untagged effectors including PH-domain-containing kinases (Akt/PKB, PDK1, GRP1), phosphatases (PTEN), and novel PIP3-interacting proteins. The compound's aqueous solubility and minimal nonspecific binding properties [1] ensure that pull-down eluates are enriched for genuine PIP3 targets suitable for downstream mass spectrometry identification or Western blot validation [2].

High-Throughput PI3K Inhibitor Screening Using HTRF/TR-FRET Competition Assays

This compound functions as the biotinylated PIP3 tracer in commercial HTRF PI3-Kinase activity assay kits, enabling robust quantification of PI3Kα, β, γ, and δ isoform activity in 384-well screening formats. In this competitive displacement architecture, the probe forms a stable FRET complex with the GST-GRP1 PH domain, generating a signal that is quantitatively reduced when non-biotinylated PIP3 is produced by active PI3K [1]. This assay format is validated for IC50 determination of PI3K inhibitors across concentration ranges from 20 μM to 0.1 nM, supporting both primary screening and lead optimization campaigns in oncology and immunology drug discovery [1].

Validation of Novel PIP3-Protein Interactions in Calcium Signaling and Membrane Trafficking Pathways

The compound's demonstrated selectivity for PIP3 over other phosphoinositides [1] makes it particularly valuable for dissecting PIP3-specific signaling nodes. Validated applications include characterization of PIP3-TRPC6 channel interactions governing store-independent calcium entry, identification of PIP3-binding lncRNAs (e.g., LINK-A) that modulate Akt activation [2], and mapping of PH-domain-mediated membrane recruitment events. The sn-1 biotin placement preserves head group recognition integrity [3], ensuring that detected interactions reflect authentic PIP3 effector biology rather than probe-induced artifacts.

Quantitative PIP3 Mass Measurement in Cellular Lipid Extracts via Competitive ELISA

When employed as a standard or competitor in PIP3 mass ELISA platforms, PtdIns-(3,4,5)-P3-biotin (sodium salt) enables absolute quantification of cellular PIP3 levels from lipid extracts. This application is critical for correlating PI3K pathway activation status with PIP3 production in cancer cell lines, primary tumor samples, and models of inflammatory disease where PIP3 dysregulation is a hallmark. The compound's solubility in aqueous assay buffers facilitates accurate standard curve preparation without the lipid aggregation artifacts that plague native long-chain PIP3 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PtdIns-(3,4,5)-P3-biotin (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.